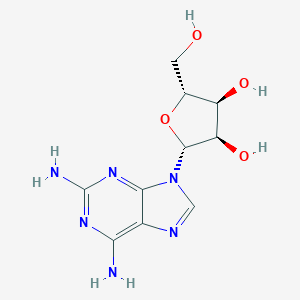

2-Aminoadénosine

Vue d'ensemble

Description

2-Aminoadenosine (2-AA) is an important metabolite of purine metabolism. It is found in many different organisms, including humans, and plays a role in a variety of physiological processes. Its chemical structure is an aminoadenosine derivative, and it is a product of the enzyme adenosine deaminase. 2-AA is an important intermediate in the purine catabolic pathway, and it has been studied extensively for its potential therapeutic applications.

Applications De Recherche Scientifique

Agonistes du récepteur A3 de l'adénosine

Des dérivés de la 2-aminoadénosine ont été synthétisés et évalués pour leur potentiel en tant qu'agonistes du récepteur A3 de l'adénosine. Ces composés sont prometteurs en termes de puissance et de sélectivité du sous-type de récepteur, ce qui pourrait être bénéfique pour le traitement de diverses affections telles que les maladies inflammatoires, le cancer et l'ischémie cardiaque .

Stabilité et traduction de l'ARNm

Le composé joue un rôle dans la synthèse d'ARNm fonctionnels modifiés par la coiffe 5′. Ceci est crucial car la coiffe 5′ régule la stabilité de l'ARNm et l'activité de traduction, qui sont des facteurs clés de l'expression génétique et de l'efficacité des thérapies à base d'ARNm .

Thérapies à base d'ARN

En modifiant la coiffe 5′ des ARNm, la this compound peut améliorer la stabilité et la fonctionnalité des ARNm synthétiques. Cela a des implications importantes pour le développement de vaccins à ARNm et de thérapies géniques, car il peut améliorer la délivrance et l'expression des gènes thérapeutiques .

Transfert de gènes et reprogrammation cellulaire

Les ARNm synthétiques avec des coiffes 5′ modifiées, y compris ceux utilisant la this compound, sont utilisés dans le transfert de gènes et la reprogrammation cellulaire. Cette application est particulièrement pertinente en médecine régénérative et en thérapies cellulaires, où une délivrance de gènes efficace et sûre est cruciale .

Techniques de bioconjugaison

Les groupes amino primaires de la this compound permettent la liaison covalente des molécules, ce qui est une étape clé des techniques de bioconjugaison. Cela élargit la structure chimique et la fonctionnalité des ARNm, permettant la création de médicaments à base d'ARN plus efficaces .

Sélection d'affinité des particules ribonucléoprotéiques

Des sondes oligoribonucléotidiques antisens incorporant la this compound peuvent sélectionner efficacement les particules ribonucléoprotéiques (RNP). Cette application est importante pour l'étude des interactions ARN-protéines et peut conduire au développement de traitements ciblés à base d'ARN .

Mécanisme D'action

Target of Action

2-Aminoadenosine is an adenosine analog . .

Mode of Action

As an adenosine analog, it may interact with adenosine receptors and influence their activity . .

Biochemical Pathways

It’s been found that 2-Aminoadenosine can be deaminated by adenosine deaminase , which suggests it may be involved in the purine metabolism pathway.

Result of Action

As an adenosine analog, it may have similar effects to adenosine, which is known to act as a smooth muscle vasodilator and has been shown to inhibit cancer progression . .

Analyse Biochimique

Biochemical Properties

2-Aminoadenosine interacts with various biomolecules in biochemical reactions. The presence of the additional amino group in 2-aminoadenosine allows it to form three hydrogen bonds, enhancing the stability of the double helix .

Cellular Effects

It is known that 2-Aminoadenosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 2-Aminoadenosine exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that 2-Aminoadenosine is a part of purine metabolism, and it may interact with various enzymes or cofactors within this pathway .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTFMPXQUSBYRL-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346570 | |

| Record name | 2-Aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096-10-8 | |

| Record name | 2-Aminoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

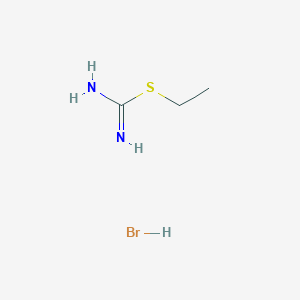

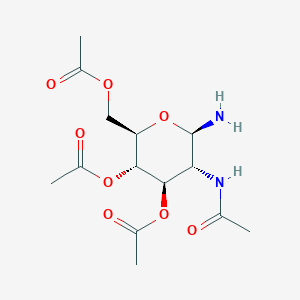

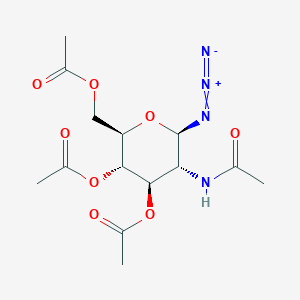

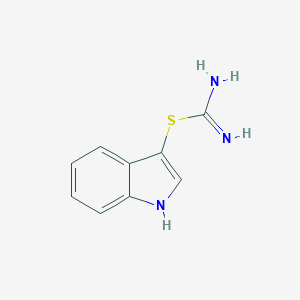

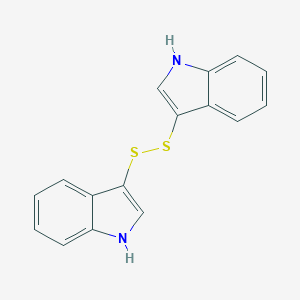

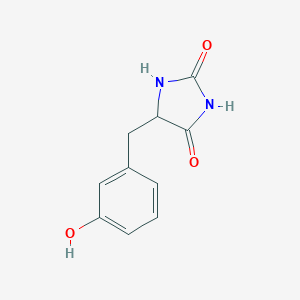

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

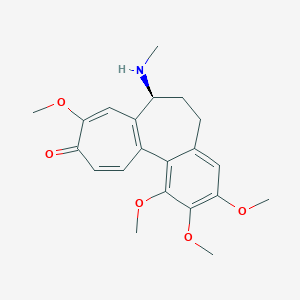

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)